Specific Scientific Field: Medicinal Chemistry
Summary of the Application: “3-Fluoro-4-(2-methoxyethoxy)aniline” is a compound that has been studied in the context of developing c-Met kinase inhibitors.
Methods of Application or Experimental Procedures: The compound was used in docking and quantitative structure–activity relationship (QSAR) studies.
Results or Outcomes: The docking helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds.
3-Fluoro-4-(2-methoxyethoxy)aniline is an aromatic amine compound characterized by the presence of a fluorine atom and a methoxyethoxy substituent on the aniline ring. Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of approximately 185.20 g/mol . This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules.
There is no documented information on the mechanism of action of 3-Fluoro-4-(2-methoxyethoxy)aniline in biological systems.
As with most aromatic amines, 3-Fluoro-4-(2-methoxyethoxy)aniline could potentially be:
These reactions highlight its versatility as a precursor in organic synthesis.
Several synthetic routes have been reported for the preparation of 3-Fluoro-4-(2-methoxyethoxy)aniline:
These methods reflect the compound's accessibility for research and industrial purposes.
3-Fluoro-4-(2-methoxyethoxy)aniline has potential applications in:
The compound's unique structure allows it to serve multiple roles across different fields.
Studies investigating the interactions of 3-Fluoro-4-(2-methoxyethoxy)aniline with biological systems are essential for understanding its pharmacodynamics. Potential areas of focus include:
Such studies are crucial for advancing its application in medicinal chemistry.
Several compounds share structural similarities with 3-Fluoro-4-(2-methoxyethoxy)aniline. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Fluoroaniline | Fluorine at position 3 on aniline | Simpler structure; lacks substituent complexity |
| 4-Methoxyaniline | Methoxy group at position 4 | No fluorine; different electronic properties |
| 2-Methyl-4-fluoroaniline | Methyl group at position 2 and fluorine at position 4 | Different substitution pattern affecting reactivity |
| 3-Fluoro-4-(2-hydroxyethoxy)aniline | Hydroxy group instead of methoxyethoxy | Different functional group; potential for hydrogen bonding |
These comparisons illustrate the unique characteristics of 3-Fluoro-4-(2-methoxyethoxy)aniline, particularly its combination of fluorine and ether functionalities, which may confer distinct chemical and biological properties.
The thermodynamic stability of 3-fluoro-4-(2-methoxyethoxy)aniline represents a critical physicochemical parameter that influences its practical applications and storage requirements. Based on computational analysis and comparison with structurally related fluoroaniline derivatives, this compound exhibits enhanced thermal stability relative to the parent aniline molecule [1] .
The compound demonstrates robust thermal stability with an estimated thermal decomposition temperature exceeding 300°C . This enhanced thermal stability can be attributed to the presence of the fluorine substituent at the 3-position, which strengthens the aromatic ring system through inductive effects. Studies on related fluoroaniline derivatives have shown that fluorine substitution generally increases the onset degradation temperature to approximately 350-400°C, compared to unsubstituted aniline which begins decomposition around 200-250°C [3] [4].
The thermodynamic stability follows a two-step degradation mechanism characteristic of aromatic amines [4]. The first degradation step, occurring at lower temperatures (100-150°C), involves the loss of physically and chemically adsorbed moisture. The primary thermal decomposition begins at significantly higher temperatures, involving the breakdown of the aromatic ring structure and the methoxyethoxy side chain [5].
Kinetic analysis of the thermal degradation process reveals that the decomposition follows pseudo-first-order reaction kinetics, consistent with other aniline derivatives [4]. The activation energy for thermal decomposition is estimated to be in the range of 52-76 kJ/mol, based on comparative studies of fluorinated aniline compounds [6]. The presence of the methoxyethoxy group introduces additional complexity to the degradation pathway, as ether bonds typically exhibit different thermal stability characteristics compared to the aromatic amine core.
The degradation mechanism involves initial hydrogen abstraction from the amino group, followed by ring opening and formation of various intermediate species including quinone derivatives and nitroso compounds [4] [7]. The fluorine substituent acts as a stabilizing factor, retarding the initial steps of thermal decomposition through its strong electron-withdrawing inductive effect [8].
The solubility characteristics of 3-fluoro-4-(2-methoxyethoxy)aniline reflect the compound's amphiphilic nature, incorporating both hydrophilic and lipophilic structural elements. The methoxyethoxy substituent significantly enhances solubility in polar organic solvents compared to simpler fluoroaniline derivatives [9] .
The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and N-methylpyrrolidone, with estimated solubility exceeding 100 mg/mL [9] [11]. This high solubility is attributed to the favorable interactions between the polar methoxyethoxy chain and these solvents, facilitating hydrogen bonding and dipole-dipole interactions . Similarly, the compound demonstrates high solubility in polar protic solvents including methanol and ethanol, where the hydroxyl groups can interact with both the amino functionality and the ether oxygen atoms .
In nonpolar solvents such as hexane, the compound shows limited solubility (typically less than 1 mg/mL) due to the predominance of polar functional groups within the molecular structure [9]. Dichloromethane, as a moderately polar solvent, provides intermediate solubility (50-100 mg/mL), allowing for effective extraction and purification procedures [13] [14].
The aqueous solubility of 3-fluoro-4-(2-methoxyethoxy)aniline is limited, estimated to be in the range of 1-5 mg/mL at room temperature [15]. This relatively low water solubility is consistent with the lipophilic nature imparted by the aromatic ring and the fluorine substituent, despite the presence of the hydrophilic methoxyethoxy chain [16].
The acid-base properties of 3-fluoro-4-(2-methoxyethoxy)aniline are governed by the basicity of the amino group, which is modulated by the electronic effects of both the fluorine substituent and the methoxyethoxy group. These substituent effects create a complex interplay of inductive and resonance influences that determine the overall basicity of the compound [17] [18].
The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, reducing the electron density on the amino nitrogen and consequently decreasing the basicity of the compound [8] [19]. Based on established structure-activity relationships for fluoroanilines, the fluorine substitution is expected to decrease the pKa by approximately 0.7-1.0 units relative to the parent aniline (pKa = 4.60) [17] [20].
Conversely, the methoxyethoxy group at the 4-position provides electron-donating effects through both inductive and resonance mechanisms [18] [21]. The methoxy portion can donate electron density through resonance, while the ethoxy linkage provides additional electron-donating character through hyperconjugation effects. However, the meta-relationship of the fluorine to the amino group (3-position) generally produces stronger electronic effects than the para-positioned methoxyethoxy group [18].
Considering the competing electronic effects, the estimated pKa of 3-fluoro-4-(2-methoxyethoxy)aniline is predicted to be in the range of 3.8-4.2 [22] [18]. This represents a moderate decrease in basicity compared to aniline, indicating that the electron-withdrawing effect of fluorine predominates over the electron-donating effect of the methoxyethoxy group.
The protonation occurs exclusively at the amino nitrogen, forming the corresponding anilinium ion. The conjugate acid is stabilized by the electronic effects of the substituents, with the fluorine providing additional stabilization through inductive effects [8] [17].
The partition coefficient between n-octanol and water serves as a fundamental descriptor of lipophilicity and is crucial for predicting the pharmacokinetic and biological behavior of 3-fluoro-4-(2-methoxyethoxy)aniline [15] [23] [24].
The calculated LogP value for 3-fluoro-4-(2-methoxyethoxy)aniline is 2.01 ± 0.2 [15] [16]. This value falls within the optimal range for drug-like compounds (LogP = 1-3) as defined by Lipinski's Rule of Five, indicating favorable pharmaceutical properties [25] [26]. The moderate lipophilicity suggests balanced membrane permeability characteristics suitable for biological applications.
The lipophilicity of the compound arises from several structural factors. The aromatic ring provides the basic hydrophobic framework, while the fluorine substituent contributes additional lipophilic character due to its high electronegativity and polarizability [23] [24]. The methoxyethoxy group introduces both hydrophilic and lipophilic elements, with the ether oxygens providing polar interaction sites while the ethyl chain contributes to hydrophobic character [27].
The LogP value of 2.01 suggests that 3-fluoro-4-(2-methoxyethoxy)aniline possesses optimal characteristics for oral bioavailability and membrane permeation [25] [26]. Compounds with LogP values in this range typically exhibit good absorption, distribution, and the potential for blood-brain barrier penetration, making them suitable candidates for central nervous system applications [23].
The balanced lipophilicity also indicates favorable partitioning into biological membranes while maintaining sufficient aqueous solubility for systemic distribution. This profile is particularly advantageous for pharmaceutical development, as it suggests the compound could achieve therapeutic concentrations in target tissues while maintaining acceptable pharmacokinetic properties [24] [26].
Irritant